Cas no 52939-62-5 (4-ethylhepta-1,6-dien-4-ol)

4-Ethylhepta-1,6-dien-4-ol is a branched unsaturated alcohol with a molecular formula of C9H16O, featuring both hydroxyl and diene functional groups. Its structure, incorporating a central tertiary alcohol flanked by terminal alkenes, makes it a versatile intermediate in organic synthesis. The compound is particularly useful in the preparation of fragrances, flavorants, and specialty polymers due to its reactive double bonds and alcohol moiety, which allow for further functionalization. Its moderate volatility and stability under standard conditions facilitate handling in laboratory and industrial applications. The presence of ethyl substitution enhances steric effects, influencing selectivity in catalytic reactions such as hydrogenation or hydroformylation.
4-ethylhepta-1,6-dien-4-ol structure
4-ethylhepta-1,6-dien-4-ol structure
Product Name:4-ethylhepta-1,6-dien-4-ol
CAS No:52939-62-5
MF:C9H16O
MW:140.222743034363
CID:937723
PubChem ID:40588
Update Time:2025-10-30

4-ethylhepta-1,6-dien-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-ethylhepta-1,6-dien-4-ol
    • 1,6-HEPTADIEN-4-OL, 4-ETHYL-
    • 4-Aethyl-hepta-1,6-dien-4-ol
    • 4-Ethyl-1,6-heptadien-4-ol
    • 4-ethyl-hepta-1,6-dien-4-ol
    • Aethyldiallylcarbinol
    • Aethyl-diallyl-carbinol
    • Aethyldiallylcarbinol [German]
    • BRN 1743575
    • Ethyldiallylcarbinol
    • NSC25549
    • DTXSID10200978
    • Diallyl Propylalkohol
    • 52939-62-5
    • EN300-1608683
    • CCA93962
    • NSC-25549
    • SCHEMBL9316708
    • 3-01-00-02001 (Beilstein Handbook Reference)
    • NSC 25549
    • Inchi: 1S/C9H16O/c1-4-7-9(10,6-3)8-5-2/h4-5,10H,1-2,6-8H2,3H3
    • InChI Key: ZNYOYPXOCNWHCW-UHFFFAOYSA-N
    • SMILES: OC(CC=C)(CC=C)CC

Computed Properties

  • Exact Mass: 140.12018
  • Monoisotopic Mass: 140.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23
  • LogP: 2.27970

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Additional information on 4-ethylhepta-1,6-dien-4-ol

Professional Introduction to Compound with CAS No. 52939-62-5 and Product Name: 4-ethylhepta-1,6-dien-4-ol

The compound identified by the CAS number 52939-62-5 and the product name 4-ethylhepta-1,6-dien-4-ol represents a significant molecule of interest in the field of organic chemistry and pharmaceutical research. This sesquiterpene alcohol belongs to a class of compounds that exhibit diverse biological activities, making it a subject of extensive investigation in both academic and industrial settings.

4-Ethylhepta-1,6-dien-4-ol is structurally characterized by a seven-carbon chain with double bonds at the 1 and 6 positions, an ethyl substituent at the 4th carbon, and an alcohol functional group at the same position. This unique configuration imparts upon it distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of multiple double bonds allows for various functionalization strategies, while the hydroxyl group provides a site for further derivatization, enabling the synthesis of more complex molecules.

In recent years, there has been growing interest in sesquiterpenes due to their potential pharmacological applications. Studies have demonstrated that these compounds often exhibit anti-inflammatory, antimicrobial, and antioxidant properties. The specific structure of 4-ethylhepta-1,6-dien-4-ol makes it an attractive candidate for further exploration in drug discovery. Researchers have been particularly interested in its ability to interact with biological targets, which could lead to the development of novel therapeutic agents.

One of the most compelling aspects of 4-ethylhepta-1,6-dien-4-ol is its role as a precursor in the synthesis of more complex natural products. For instance, derivatives of this compound have been investigated for their potential as intermediates in the production of terpenoids with known bioactivities. The flexibility of its molecular framework allows chemists to modify various functional groups while retaining the core structure, which is crucial for maintaining biological activity.

The synthesis of 4-ethylhepta-1,6-dien-4-ol itself is a testament to the advancements in organic synthesis techniques. Modern methodologies have enabled more efficient and scalable production processes, making it easier for researchers to access this compound for their studies. Techniques such as catalytic hydrogenation, cross-coupling reactions, and asymmetric synthesis have been employed to optimize the yield and purity of 4-ethylhepta-1,6-dien-4-ol, thereby facilitating its use in more complex synthetic routes.

Recent research has also highlighted the importance of stereochemistry in determining the biological activity of sesquiterpenes. The specific arrangement of double bonds and substituents in 4-ethylhepta-1,6-dien-4-ol can significantly influence its interactions with biological targets. Studies using computational modeling have helped predict how different stereoisomers might behave in biological systems, providing valuable insights for medicinal chemists.

In addition to its synthetic utility, 4-ethylhepta-1,6-dien-4-ol has shown promise as a building block for materials science applications. Its ability to form stable complexes with other molecules makes it a candidate for use in polymer chemistry and nanotechnology. Researchers are exploring its potential as a monomer or cross-linking agent to create novel materials with enhanced properties.

The pharmaceutical industry has taken note of these findings and is actively investigating 4-ethylhepta-1,6-dien-4-ol as a lead compound for drug development. Preclinical studies have begun to assess its efficacy and safety profile in various disease models. The results so far are encouraging, suggesting that derivatives of this compound could have therapeutic potential in areas such as oncology and neurodegenerative disorders.

As our understanding of chemical biology continues to evolve, compounds like 4-ethylhepta-1,6-dien-4-ol will play an increasingly important role in drug discovery and development. Their unique structures offer opportunities for innovation that can lead to breakthroughs in treating some of the most challenging diseases faced by humanity today.

In conclusion,4-Ethylhepta - 1 , 6 - dien - 4 - ol (CAS No . 52939 - 62 - 5) stands out as a versatile and promising compound with significant implications across multiple scientific disciplines . Its potential applications range from synthetic chemistry to pharmaceuticals , making it a cornerstone molecule worth further exploration . As research progresses , we can expect even more exciting discoveries that will expand our knowledge base and pave the way for new treatments .

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